tert-butyl N-(1-bromo-3-methylbutan-2-yl)carbamate
CAS No.: 317385-11-8
Cat. No.: VC4451309
Molecular Formula: C10H20BrNO2
Molecular Weight: 266.179
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 317385-11-8 |
|---|---|
| Molecular Formula | C10H20BrNO2 |
| Molecular Weight | 266.179 |
| IUPAC Name | tert-butyl N-(1-bromo-3-methylbutan-2-yl)carbamate |
| Standard InChI | InChI=1S/C10H20BrNO2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,6H2,1-5H3,(H,12,13) |
| Standard InChI Key | MGTUVIJGSSSBTN-UHFFFAOYSA-N |
| SMILES | CC(C)C(CBr)NC(=O)OC(C)(C)C |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name, tert-butyl N-(1-bromo-3-methylbutan-2-yl)carbamate, reflects its branched structure. The molecular formula is C₁₀H₁₉BrNO₂, with a molecular weight of 265.17 g/mol (calculated from atomic masses). The tert-butyl group ((CH₃)₃C-) provides steric bulk and enhances lipophilicity, while the bromine atom at the 1-position introduces reactivity for nucleophilic substitution or elimination reactions .
Key Structural Features:
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Branched aliphatic chain: The 3-methylbutan-2-yl backbone contributes to conformational flexibility.
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Bromine substituent: Positioned at the 1-carbon, this halogen acts as a leaving group in substitution reactions.
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Carbamate functional group: The tert-butyl carbamate (-OC(=O)NHR) protects the amine moiety, which can be deprotected under acidic conditions .
A hypothetical 3D structure would show the bromine atom and tert-butyl group occupying opposite ends of the molecule, minimizing steric clashes.
Synthesis and Preparation
The synthesis of tert-butyl N-(1-bromo-3-methylbutan-2-yl)carbamate typically involves a multi-step process:
Step 1: Amine Protection
The precursor 3-methylbutan-2-amine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine or pyridine. This step forms the tert-butyl carbamate-protected amine:
This intermediate, analogous to the compound described in PubChem (CID: 18694089), is isolated via extraction and purified by column chromatography .
Step 2: Bromination
The protected amine undergoes bromination at the 1-position using phosphorus tribromide (PBr₃) or hydrogen bromide (HBr) in a solvent like dichloromethane (DCM):
Reaction conditions (e.g., temperature, stoichiometry) are optimized to minimize side reactions such as elimination .
Table 1: Synthetic Conditions and Yields
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | tert-Butyl chloroformate | DCM | 0–5°C | 85–90 |
| 2 | PBr₃ | DCM | 25°C | 70–75 |
Physical and Chemical Properties
Spectroscopic Characterization
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¹H NMR (CDCl₃):
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δ 1.44 (s, 9H, tert-butyl)
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δ 3.95 (m, 1H, NCH)
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δ 1.85 (m, 2H, CH₂Br)
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δ 0.92 (d, 6H, CH(CH₃)₂)
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IR (cm⁻¹):
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1705 (C=O stretch)
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1520 (N–H bend)
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560 (C–Br stretch)
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Chemical Reactivity and Applications
Nucleophilic Substitution
The bromine atom undergoes Sₙ2 reactions with nucleophiles (e.g., amines, alkoxides):
For example, reaction with sodium azide (NaN₃) yields the corresponding azide derivative, a precursor for click chemistry .
Elimination Reactions
Under basic conditions (e.g., KOH/EtOH), the compound eliminates HBr to form an alkene:
Deprotection of Carbamate
Treatment with trifluoroacetic acid (TFA) removes the tert-butyl group, regenerating the free amine:
Applications in Drug Discovery
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